5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
Description
Properties
CAS No. |
144765-13-9 |
|---|---|
Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
InChI Key |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
Canonical SMILES |
CC1(OC=C(C(=O)O1)F)C |
Synonyms |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
The compound 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a member of the dioxin family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings, supported by data tables and case studies.
Anticancer Research
Recent studies have investigated the use of this compound as a scaffold for developing novel anticancer agents. Its structural features allow for modifications that can enhance potency against specific cancer cell lines.
Case Study: Inhibitor of Rpn11
A study highlighted the synthesis of small molecules derived from dioxin structures that inhibit the proteasome subunit Rpn11. Compounds with similar frameworks demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting a pathway for further development using this compound derivatives .
Drug Development
The compound serves as a precursor in synthesizing various pharmaceuticals. Its derivatives have been explored for their efficacy against different biological targets.
Table 1: Derivatives and Their Biological Activities
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| 5-Fluoro-2,2-dimethyl-1,3-dioxin | Anticancer | ~300 |
| 4-(5-Fluoro-2-methylbutyrophenone) | Antidepressant | TBD |
| 5-Fluoro-1H-pyrrole derivatives | Antiviral | TBD |
Radiopharmaceutical Applications
The compound's potential as a radiolabeling agent has been explored in imaging studies. Its ability to form stable complexes with radioisotopes could facilitate the development of imaging agents for detecting tumors or infections.
Case Study: Imaging Infections
Research has demonstrated that similar dioxin derivatives can be utilized in PET imaging to differentiate between sterile inflammation and bacterial infections. This application is crucial for improving diagnostic accuracy in clinical settings .
Polymer Chemistry
This compound can be used as a monomer in polymer synthesis. The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance.
Table 2: Properties of Polymers Derived from Dioxins
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |
|---|---|---|---|
| Fluorinated Polyethylene | >300 | Excellent | Coatings, Insulation |
| Dioxin-based Copolymers | >250 | Good | Biomedical devices |
Environmental Applications
The environmental impact and degradation pathways of dioxins are critical areas of study. Understanding how compounds like this compound behave in environmental contexts can inform risk assessments and remediation strategies.
Comparison with Similar Compounds
Structural Analogs: Dioxane vs. Dioxin Derivatives
The compound is structurally distinct from saturated 1,3-dioxane derivatives. Key analogs include:
Key Differences :
- Electronic Effects : The fluorine atom at position 5 in both dioxin and dioxane derivatives introduces electron-withdrawing effects, but the conjugated dioxin system may amplify this effect, altering nucleophilic/electrophilic behavior compared to saturated analogs.
- Synthetic Utility : Dioxane-4,6-diones (e.g., ) are synthesized via diazo reactions and used in cyclocondensations, while benzodioxin-4-one derivatives () are employed in kinase inhibition studies .
Spectroscopic and Physical Properties
- NMR Data : For 5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione (), $^{19}\text{F NMR}$ shows a signal at δ -162.9 ppm, indicating fluorine’s electronic environment. Similar deshielding effects are expected in the dioxin analog .
- Melting Points : Dioxane derivatives (e.g., 4a in ) exhibit melting points around 109–112°C, whereas benzodioxin-4-one derivatives may have higher melting points due to aromaticity .
Preparation Methods
Reaction Conditions
-
Reactants : 5-Fluororesorcinol (1.0 equiv), acetone (3.0 equiv)
-
Catalyst : Concentrated H₂SO₄ (0.1 equiv) or PTSA (0.05 equiv)
-
Temperature : Reflux (110–115°C)
-
Solvent : Solvent-free or toluene (for azeotropic water removal)
-
Time : 6–12 hours
The reaction mechanism involves protonation of the carbonyl oxygen of acetone, followed by nucleophilic attack by the hydroxyl groups of 5-fluororesorcinol. Cyclization eliminates water, forming the dioxinone ring. The use of solvent-free conditions enhances reaction efficiency, as evidenced by yields exceeding 75% in industrial settings.
Work-Up and Purification
Post-reaction, the crude product is neutralized with aqueous NaHCO₃, and acetone byproducts are distilled off under reduced pressure. Recrystallization from ethanol or ethyl acetate yields 5-fluoro-2,2-dimethyl-1,3-dioxin-4-one with >95% purity.
Solvent-Free Thermal Condensation
A solvent-free approach is favored for industrial scalability, eliminating the need for volatile organic compounds (VOCs). In this method, 5-fluorosalicylic acid derivatives react with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions.
Protocol
-
Reactants : 5-Fluoro-2-hydroxybenzoic acid (1.0 equiv), DMAD (1.2 equiv)
-
Temperature : 130–140°C
-
Atmosphere : Nitrogen
-
Time : 4–6 hours
The reaction proceeds via a [4+2] cycloaddition, forming the dioxinone ring. This method achieves moderate yields (60–68%) but is advantageous for its simplicity and reduced environmental impact.
Catalytic Ring-Closing Metathesis
Emerging methodologies employ transition-metal catalysts for ring-closing metathesis (RCM). For instance, Grubbs’ second-generation catalyst facilitates the cyclization of fluorinated diene precursors.
Procedure
-
Precursor : 5-Fluoro-2-(3-methylbut-2-en-1-yl)phenol
-
Catalyst : Grubbs II (5 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 40°C
-
Time : 24 hours
This method yields 52–55% of the target compound, with the advantage of stereochemical control. However, high catalyst costs limit its industrial applicability.
Green Chemistry Approaches
Recent advances emphasize sustainability, utilizing microwave irradiation or mechanochemical grinding.
Microwave-Assisted Synthesis
-
Reactants : 5-Fluororesorcinol, acetone
-
Catalyst : Montmorillonite K10
-
Power : 300 W
-
Time : 30 minutes
-
Yield : 80%
Microwave irradiation reduces reaction times by 90% compared to conventional heating, with comparable yields.
Mechanochemical Method
-
Reactants : 5-Fluororesorcinol, acetone
-
Grinding Media : Stainless-steel balls
-
Time : 2 hours
-
Yield : 70%
This solvent-free technique minimizes waste and energy consumption, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 75–95 | 6–12 h | Low | High |
| Solvent-Free Condensation | 60–68 | 4–6 h | Very Low | Moderate |
| Catalytic RCM | 52–55 | 24 h | High | Low |
| Microwave-Assisted | 80 | 0.5 h | Moderate | High |
| Mechanochemical | 70 | 2 h | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination of precursor diketones or acetal derivatives. For example, analogous dioxin derivatives (e.g., solketal) are synthesized via acid-catalyzed acetalization of glycerol with ketones, where temperature and catalyst type critically affect cyclic vs. linear product formation . Experimental matrices (e.g., factorial designs) optimize variables like solvent polarity, stoichiometry, and reaction time. Catalyst recovery and purification (e.g., filtration, drying at 120°C) are essential for reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹) and stability under thermal stress (via DRIFT spectra at controlled temperatures) .
- NMR : ¹⁹F NMR resolves fluorine environments, while ¹H/¹³C NMR confirms substituent positions.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereoelectronic effects . Use high-resolution data to minimize twinning artifacts.
Q. How does the compound’s stability vary under different storage and reaction conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition thresholds (e.g., stability up to 150°C observed in analogous fluorinated dioxolanes) .
- Hydrolytic stability : Test pH-dependent degradation in aqueous/organic solvents. Fluorine’s electron-withdrawing effect may enhance resistance to hydrolysis compared to non-fluorinated analogs.
- Light sensitivity : UV-Vis spectroscopy to assess photolytic degradation pathways.
Q. What safety protocols are recommended for handling fluorinated dioxin derivatives?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats. Use fume hoods for volatile intermediates.
- Toxicity data : Refer to SDS guidelines for fluorinated compounds (e.g., acute toxicity via dermal/oral routes; ecological hazard assessment) .
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal.
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the fluorine substituent on reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian or ORCA to map frontier molecular orbitals (FMOs), highlighting nucleophilic/electrophilic sites.
- Solvent effects : COSMO-RS simulations predict solvation energies and transition-state stabilization in polar aprotic solvents.
- Comparative studies : Contrast with non-fluorinated analogs to quantify fluorine’s inductive and mesomeric contributions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR)?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR to identify conformational exchange or rotameric equilibria.
- Isotopic labeling : Synthesize ²H/¹³C-labeled derivatives to assign overlapping signals.
- Crystallographic validation : Cross-validate NMR assignments with X-ray-derived torsion angles .
Q. How can reaction mechanisms involving this compound be probed experimentally?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates of fluorinated vs. deuterated analogs to distinguish between concerted and stepwise pathways.
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates in ring-opening reactions.
- In situ monitoring : React-IR or Raman spectroscopy to track real-time bond cleavage/reformation .
Q. What experimental designs minimize bias when studying structure-activity relationships (SAR)?
- Methodological Answer :
- Blinded assays : Randomize sample processing and analysis to prevent observer bias.
- Multivariate analysis : Use Statgraphics or R packages to deconvolute synergistic effects of substituents (e.g., methyl vs. fluorine groups) .
- Negative controls : Include non-fluorinated analogs and inert matrices to validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
